N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-adamantanecarboxamide
Overview
Description
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-adamantanecarboxamide is a useful research compound. Its molecular formula is C31H32N2O2 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.246378268 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Adamantane-based Polymers
Research has led to the synthesis of new diamines containing adamantane groups, which were used to prepare a variety of polyamides and polyimides with high glass transition temperatures and good thermal stability. For instance, Liaw and Liaw (1999) synthesized diamines with pendant adamantane groups, leading to the creation of polyamides and polyimides with glass transition temperatures ranging from 254°C to 310°C and demonstrating stability up to 450°C. These materials were found to be amorphous and soluble in polar solvents, suitable for casting into films with good mechanical properties (Liaw & Liaw, 1999).
Electroactive and Electrochromic Properties
The incorporation of adamantane into polymers not only improves their thermal and mechanical properties but also imparts electroactive and electrochromic properties. Hsiao et al. (2009) explored novel electroactive aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine units, demonstrating their solubility, ability to form strong films, and exhibiting significant UV-vis absorption and photoluminescence. These polymers also showed good electrochemical and electrochromic stability, with the potential for applications in electronic devices (Hsiao et al., 2009).
Properties
IUPAC Name |
N-[4-[(2,2-diphenylacetyl)amino]phenyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O2/c34-29(28(24-7-3-1-4-8-24)25-9-5-2-6-10-25)32-26-11-13-27(14-12-26)33-30(35)31-18-21-15-22(19-31)17-23(16-21)20-31/h1-14,21-23,28H,15-20H2,(H,32,34)(H,33,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICOOLCNHCZKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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